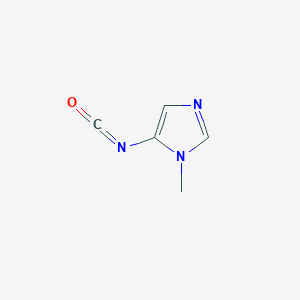

1-Methyl-1H-imidazol-5-yl isocyanate

Description

Significance of Imidazole (B134444) Derivatives in Chemical Sciences

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in chemistry and biology. Its derivatives are of paramount importance across several domains of the chemical sciences.

Medicinal Chemistry: The imidazole ring is a privileged structure in drug discovery, appearing in numerous natural and synthetic bioactive molecules. nih.gov This is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition at biological targets. mdpi.com The imidazole moiety is a key component of the amino acid histidine, which plays a vital role in the active sites of many enzymes. mdpi.com Consequently, imidazole-containing compounds have been developed with a wide array of therapeutic applications, including as antifungal, anticancer, and anti-inflammatory agents. mdpi.com

Catalysis: Imidazole and its derivatives are effective catalysts in a variety of organic reactions. The nitrogen atoms of the imidazole ring can act as both a proton donor and acceptor, facilitating acid-base catalysis. mdpi.com This catalytic activity is central to many enzymatic processes. mdpi.com In synthetic chemistry, imidazole-based compounds are utilized as ligands for transition metal catalysts and as organocatalysts for various transformations. google.com

Materials Science: The unique properties of imidazole derivatives have led to their incorporation into advanced materials. They are used in the development of ionic liquids, which are salts with low melting points that have applications as environmentally benign solvents and electrolytes. Furthermore, imidazole-containing polymers have been investigated for their potential use in fuel cells and other electrochemical devices.

Overview of Isocyanate Chemistry in Advanced Organic Synthesis

The isocyanate group (-N=C=O) is a highly reactive functional group that serves as a versatile building block in organic synthesis. nih.gov Its chemistry is characterized by the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. nih.gov

Reactivity and Key Reactions: Isocyanates readily react with alcohols to form carbamates (urethanes), with amines to yield ureas, and with water to produce an unstable carbamic acid that decomposes to an amine and carbon dioxide. nih.gov These reactions are fundamental to the synthesis of a vast array of organic compounds and polymers. The reactivity of isocyanates can be influenced by the nature of the substituent attached to the nitrogen atom; aromatic isocyanates are generally more reactive than their aliphatic counterparts.

Synthetic Applications: The primary industrial application of isocyanates is in the production of polyurethanes, a class of polymers with diverse applications ranging from foams and elastomers to coatings and adhesives. nih.gov In the context of advanced organic synthesis, isocyanates are crucial intermediates for the construction of complex molecules, including pharmaceuticals and agrochemicals. nih.gov They are often generated in situ from carboxylic acids or their derivatives via rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements. More modern methods, such as the Staudinger-aza-Wittig reaction, offer alternative pathways to isocyanates under milder conditions. nih.gov

Research Landscape of 1-Methyl-1H-imidazol-5-yl Isocyanate and Related Compounds

Direct and detailed academic research focusing specifically on this compound (CAS Number: 499770-99-9) is limited in the public domain. However, the compound is commercially available as a building block, suggesting its utility in synthetic chemistry. chemscene.com Its structural relative, (1-methyl-1H-imidazol-5-yl)methanol, is a known compound with documented properties and is used as a precursor in the synthesis of other molecules. nih.govnih.gov

The research landscape for this compound can be inferred from studies on related structures. For instance, the synthesis of various substituted imidazoles is a very active area of research, with methods like the van Leusen imidazole synthesis being prominent for creating 1,5-disubstituted imidazoles. nih.gov Research into the reactions of imidazoles with isocyanates at elevated temperatures has also been explored, indicating the potential for these two moieties to interact and form more complex heterocyclic systems. acs.org

Given the functionalities present in this compound, its potential applications in research are likely to be in areas where both the imidazole and isocyanate groups can be exploited. This could include the synthesis of novel pharmaceutical candidates by reacting the isocyanate with various nucleophiles to create urea (B33335) or carbamate (B1207046) derivatives, which are common motifs in bioactive compounds. The imidazole portion of the molecule could then serve to modulate the pharmacological properties of the final product or to coordinate with metal ions in biological systems. researchgate.net

The table below summarizes the basic chemical information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 499770-99-9 |

| Molecular Formula | C5H5N3O |

| Molar Mass | 123.11 g/mol |

| Boiling Point | 263 °C |

| Density | 1.22 g/cm³ |

| Flash Point | 113 °C |

Note: The physical properties are based on publicly available data from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Structure

3D Structure

Propriétés

IUPAC Name |

5-isocyanato-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-3-6-2-5(8)7-4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPSQWDVJQVAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590476 | |

| Record name | 5-Isocyanato-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-99-9 | |

| Record name | 5-Isocyanato-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Imidazol 5 Yl Isocyanate and Analogues

Direct Synthesis Approaches

Direct synthesis methods for 1-methyl-1H-imidazol-5-yl isocyanate and its analogs focus on constructing the functionalized imidazole (B134444) ring or introducing the isocyanate group in a highly efficient manner. These strategies often involve the convergence of multiple components in a single step or catalyzed reactions that directly functionalize the imidazole core.

Synthetic Routes Involving Imidazoles and Isocyanates

The direct functionalization of the imidazole ring with isocyanates or their precursors is a key strategy. This approach leverages the inherent reactivity of the imidazole core, particularly at the C2 position, to form new carbon-nitrogen bonds.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. rsc.org Isocyanate-based MCRs are particularly versatile for creating diverse molecular architectures. researchgate.net In the context of imidazole functionalization, MCRs can be employed to introduce substituents at various positions on the imidazole ring.

One notable example involves the C2-functionalization of N-substituted imidazoles. A three-component reaction (3-MCR) utilizing N-substituted imidazoles, acetylenic ketones, and isocyanates provides a catalyst-free method for synthesizing moderately complex functionalized imidazoles. This methodology demonstrates good to excellent yields (up to 98%) and tolerates a wide range of functional groups. rsc.org While this specific reaction functionalizes the C2 position, the principles of MCRs offer a pathway for developing new reactions to functionalize other positions, such as C5, by choosing appropriate starting materials. rsc.org The versatility of MCRs stems from their ability to form multiple bonds in one pot, which is highly efficient and atom-economical. researchgate.net

Table 1: Overview of a Three-Component Reaction for Imidazole C2-Functionalization rsc.org

| Component 1 | Component 2 | Component 3 | Position Functionalized | Conditions | Yield |

|---|

This table illustrates a general MCR approach; specific substrates determine the final product structure.

Transition-metal-catalyzed C-H bond functionalization has become a cornerstone of modern organic synthesis. thieme-connect.com Iridium-catalyzed reactions, in particular, have been developed for the direct amidation of N-substituted imidazoles. thieme-connect.com This method facilitates a regioselective coupling reaction between imidazoles and isocyanates at the C-2 position to produce imidazole-2-carboxamides. thieme-connect.comthieme-connect.com

The reaction typically employs an Ir₄(CO)₁₂ catalyst in the presence of a stoichiometric amount of a hydrosilane, which is essential for the catalytic cycle to proceed. thieme-connect.com The proposed mechanism involves the initial formation of an (O-silyl)carboximidate group at the 2-position, which is then hydrolyzed in situ to the final carboxamide product. thieme-connect.comthieme-connect.com This reaction has been successfully applied to 1-methylimidazole (B24206), demonstrating its utility for N-alkylated imidazoles. thieme-connect.com Although this specific protocol yields an amide at the C2-position, modifications to the catalyst system or directing groups could potentially achieve functionalization at other positions, such as C5, and subsequent conversion of the amide to an isocyanate.

Table 2: Iridium-Catalyzed C-H Amidation of 1-Methylimidazole thieme-connect.comthieme-connect.com

| Imidazole Substrate | Coupling Partner | Catalyst | Additive | Product Type |

|---|

This reaction provides a direct route to imidazole carboxamides, which are precursors to other functional groups.

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of a substituted imidazole precursor which is then converted to the target isocyanate in a subsequent step. This allows for greater flexibility and control over the final structure.

Synthesis from 1-Methylimidazole Derivatives

Synthesizing this compound can be approached by first preparing a stable 1-methylimidazole derivative with a suitable functional group at the C5 position, which can then be converted into an isocyanate. A common precursor is an alcohol, such as (1-methyl-1H-imidazol-5-yl)methanol. This alcohol can be synthesized by the reduction of a corresponding carboxylic acid ester, like ethyl 1-methylimidazole-5-carboxylate, using a reducing agent such as lithium aluminum hydride. chemicalbook.com

Once the C5-functionalized precursor is obtained, the isocyanate can be generated through several standard transformations. For example, the alcohol can be converted to an amine, which is then treated with phosgene (B1210022) or a phosgene equivalent. nih.gov Alternatively, the corresponding carboxylic acid can be subjected to a Curtius rearrangement. This reaction converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate under mild conditions, offering a versatile route to the target compound. researchgate.net

Another relevant precursor strategy involves N-alkyl carbamoylimidazoles, which can act as stable and safe-to-handle equivalents of isocyanates. researchgate.netnih.gov For instance, vaporized methyl isocyanate can react with imidazole to form N-methyl carbamoylimidazole. nih.gov This demonstrates the fundamental reactivity, although for the synthesis of this compound, the isocyanate functionality would need to be generated from a group already present at the C5 position of the 1-methylimidazole ring.

Utilizing Tosylmethyl Isocyanide (TosMIC) in Imidazole Synthesis

Tosylmethyl isocyanide (TosMIC) is a highly versatile reagent for the synthesis of various five-membered heterocycles, including imidazoles. wikipedia.orgresearchgate.net The van Leusen imidazole synthesis, a well-established method, utilizes TosMIC and an aldimine in a base-induced cycloaddition to form the imidazole ring. nih.govtsijournals.com This reaction is a powerful tool for creating 1,4,5-trisubstituted imidazoles and other substitution patterns. nih.gov

The reaction proceeds through a [3+2] cycloaddition, where TosMIC acts as a "C2N1" synthon. tsijournals.com The flexibility of the van Leusen reaction allows for the incorporation of various substituents on the imidazole ring by choosing the appropriate aldehyde and amine to generate the aldimine in situ. researchgate.net To synthesize a precursor for this compound, one could select starting materials that place a functional group handle at the C5 position. This handle can then be elaborated into the isocyanate group in subsequent synthetic steps. For instance, a tandem aza-Wittig reaction with an isocyanate has been reported following a van Leusen reaction to form fused imidazole systems, showcasing the compatibility of isocyanate chemistry with this synthetic approach. nih.gov

Table 3: The van Leusen Imidazole Synthesis nih.govtsijournals.com

| Reagent 1 | Reagent 2 | Key Features | Product Type |

|---|

This method is fundamental for constructing the imidazole ring itself, which can be designed with appropriate functionality for conversion to an isocyanate.

Derivatization from Blocked Isocyanates with Imidazole Units

The use of blocked isocyanates represents a significant strategy for handling and utilizing highly reactive isocyanate species. In this methodology, the isocyanate group is reversibly reacted with a "blocking agent" to form a stable adduct. The active isocyanate can be regenerated, typically by heating, to undergo further reactions. Imidazole and its derivatives have been explored as effective blocking agents.

The thermal dissociation of the blocked isocyanate is a crucial step, and the temperature required for this "deblocking" is highly dependent on the chemical structure of the blocking agent. For instance, the presence of alkyl groups on the imidazole ring can influence the deblocking behavior; bulkier alkyl groups can lead to a more facile dissociation and exposure of the free isocyanate group. mdpi.com This principle allows for the controlled release of the isocyanate for subsequent reactions.

Research into the structure-property relationships of blocked diisocyanates has provided valuable data on how different imidazole structures affect their reactivity. Studies involving imidazole, 2-methylimidazole, and benzimidazole (B57391) as blocking agents for common diisocyanates like toluene (B28343) diisocyanate (TDI) have shown that the choice of the imidazole derivative significantly impacts the properties and reactivity of the resulting adducts. researchgate.net For example, the deblocking temperature and cure rate of the adducts are directly influenced by the nature of the imidazole blocking agent. researchgate.net While often used to form polyurethanes, this deblocking principle can be adapted as a synthetic step to generate a free imidazole-based isocyanate intermediate, which could then be isolated or used in situ.

Table 1: Influence of Imidazole-Based Blocking Agents on Isocyanate Deblocking

| Blocking Agent | Observation on Deblocking | Relevant Finding | Source |

|---|---|---|---|

| Imidazole | Requires higher temperatures for deblocking compared to substituted imidazoles. | Yields lower molecular weight polymers in subsequent polymerization reactions, suggesting less efficient isocyanate regeneration under certain conditions. | researchgate.net |

| 2-Methylimidazole | Deblocks more readily than imidazole. | The presence of a methyl group in the 2-position facilitates the dissociation of the blocking agent. | mdpi.comresearchgate.net |

| Benzimidazole | Shows efficient deblocking and good solubility in reaction media. | Yields higher molecular weight polymers, indicating effective regeneration and reactivity of the free isocyanate. | researchgate.net |

| 2-Ethylimidazole | Bulkier alkyl groups in the 2-position increase the amount of free NCO groups generated upon heating. | The dissociation is closely linked to the steric hindrance of the alkyl group. | mdpi.com |

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, which can require harsh conditions or toxic reagents, advanced techniques such as microwave-assisted synthesis and catalyst-free methodologies have been developed. These approaches offer significant advantages for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved purity with drastically reduced reaction times. The technique relies on the efficient and uniform heating of the reaction mixture by microwave irradiation.

One relevant advanced protocol is the microwave-assisted Staudinger–aza-Wittig reaction, which provides a pathway for synthesizing isocyanates from alkyl azides. beilstein-journals.org In this method, an alkyl azide reacts with a phosphine (B1218219) reagent (such as polymer-bound diphenylphosphine) to form an aza-ylide intermediate. Under a carbon dioxide atmosphere, this intermediate rearranges to produce the corresponding isocyanate. beilstein-journals.org The use of microwave irradiation has been shown to optimize this process significantly. For example, the conversion of benzyl (B1604629) azide to benzyl isocyanate was optimized under microwave conditions, achieving complete conversion in a shorter time compared to conventional heating. beilstein-journals.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzyl Isocyanate

| Parameter | Microwave-Assisted Method | Conventional Method (Parr Reactor) |

|---|---|---|

| Reaction Time | 1.5 hours | 2 hours |

| Temperature | 50 °C | 50 °C |

| Scale | 0.318 mmol | 3.18 mmol |

| Purity | High | Slightly lower than MW-assisted |

| Conversion | Complete (in Toluene at 70°C) | ~93% |

Data synthesized from findings presented in the source literature. beilstein-journals.org

Furthermore, microwave irradiation is widely used for the synthesis of the imidazole core itself. Various methods have been developed for creating substituted imidazoles from different starting materials under microwave conditions, highlighting the versatility of this technique for preparing the heterocyclic precursors to the target isocyanate. nih.govbhu.ac.innih.gov

Catalyst-Free Methodologies

Developing synthetic routes that avoid the use of catalysts is a key goal in green chemistry, as it simplifies product purification and reduces waste. While many chemical transformations rely on catalysts, certain reactions can proceed efficiently under catalyst-free conditions, often driven by thermal energy or the intrinsic reactivity of the reagents.

Isocyanates can be synthesized through non-phosgene routes, with one of the most prominent being the thermal decomposition (thermolysis) of N-substituted carbamates. This method involves heating a carbamate (B1207046) precursor, which fragments to yield the desired isocyanate and an alcohol. This process can often be performed without a catalyst, making it an attractive alternative to traditional methods. The applicability of this method allows for the synthesis of various isocyanates by carefully selecting the appropriate carbamate precursor.

Another area of interest is the use of isocyanide-based multicomponent reactions (IMCRs). While not a direct synthesis of isocyanates, these reactions showcase the unique reactivity of the related isocyanide functional group to build complex heterocyclic structures without the need for a catalyst. nih.gov For instance, the one-pot reaction of an isocyanide, a ketone, and a benzimidazole derivative can yield complex products like benzodiazepines and dihydroquinoxalines at room temperature in the absence of any catalyst. nih.gov This demonstrates the potential for designing catalyst-free synthetic strategies by harnessing the inherent reactivity of specific functional groups relevant to the target molecule's structure.

Reactivity and Reaction Mechanisms of 1 Methyl 1h Imidazol 5 Yl Isocyanate

General Reactivity of Isocyanates with Nitrogen Heterocycles

Isocyanates are a class of organic compounds characterized by the functional group –N=C=O. The carbon atom in this group is highly electrophilic, making isocyanates reactive toward a wide variety of nucleophiles. researchgate.netnih.gov Their reactivity is central to numerous industrial processes, including the production of polyurethanes, coatings, and elastomers. researchgate.net When reacting with nitrogen heterocycles, the nucleophilic nitrogen atom of the heterocyclic ring can attack the electrophilic carbon of the isocyanate.

Nitrogen-substituted isocyanates (N-isocyanates) are noted for their particularly high reactivity, which has been harnessed for the synthesis of complex heterocyclic systems. researchgate.netrsc.org The inherent reactivity of the isocyanate group allows for its participation in cascade reactions, providing efficient pathways to valuable 5- and 6-membered heterocycles. rsc.org The primary reactions of isocyanates with nitrogen-containing compounds, including heterocycles bearing N-H bonds, typically lead to the formation of urea (B33335) linkages. westlake.edu.cnbeilstein-journals.org Similarly, reactions with hydroxyl groups result in urethane (B1682113) linkages. westlake.edu.cn The efficiency of these reactions is influenced by the nucleophilicity of the reacting heterocycle and the electrophilicity of the isocyanate. Due to the high reactivity of amines compared to alcohols, the formation of urea linkages is often kinetically favored. nih.gov

Specific Reactions Involving the Imidazole (B134444) Moiety

The reactivity of 1-Methyl-1H-imidazol-5-yl isocyanate is dictated by the isocyanate functional group, with the imidazole ring acting as a significant electronic modifier. The imidazole moiety can influence the electrophilicity of the isocyanate carbon and participate in more complex transformations.

Isocyanate groups are known to participate in cycloaddition and cyclo-condensation reactions to form larger heterocyclic structures. In reactions involving substituted N-oxides and chloro-imidazoles, an isocyanate derivative is proposed as a key intermediate. nih.gov This intermediate is presumed to undergo further reactions, including α-amination, leading to the formation of complex triazepine ring systems. nih.gov While specific studies on this compound in cycloadditions are not extensively detailed, its structure suggests potential for participation in similar cyclo-condensation pathways to yield fused heterocyclic products.

The addition of carbon nucleophiles to isocyanates represents a direct and efficient method for the synthesis of amides. scispace.com This transformation can be achieved using organometallic reagents such as Grignard reagents. scispace.com Modern flow chemistry techniques, sometimes utilizing sub-stoichiometric amounts of catalysts like CuBr₂, have been developed to broaden the scope and improve the efficiency of this reaction, making it tolerant to a wide range of functional groups. scispace.com By applying this methodology, this compound could potentially be converted into the corresponding N-substituted 1-methyl-1H-imidazole-5-carboxamides.

The formation of urea and urethane (carbamate) linkages is the most characteristic reaction of isocyanates. westlake.edu.cn These reactions are fundamental to polyurethane chemistry and the synthesis of many biologically active molecules. westlake.edu.cnbeilstein-journals.org

Urea Formation: this compound readily reacts with primary and secondary amines to form substituted ureas. This reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. N-carbamoylimidazoles, which can be considered "masked" or "blocked" isocyanates, serve as stable precursors that dissociate in solution to release the corresponding isocyanate and imidazole. researchgate.net This approach allows for the controlled generation of the isocyanate for subsequent reactions. researchgate.net The reaction of the liberated isocyanate with an amine yields an unsymmetrical urea. researchgate.net Furthermore, isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. researchgate.netresearchgate.net The newly formed amine can then react with a second molecule of the isocyanate to produce a symmetrical urea. researchgate.netresearchgate.net

Urethane Formation: In a similar fashion, the reaction of this compound with alcohols or phenols yields urethane (carbamate) linkages. westlake.edu.cn This reaction is typically catalyzed by bases and is a cornerstone of polyurethane synthesis. westlake.edu.cn The use of N-carbamoylimidazoles as isocyanate surrogates under basic conditions also affords carbamates in good yields when reacted with alcohols. researchgate.net

The table below summarizes the products obtained from reactions of isocyanates with various nucleophiles.

| Nucleophile | Functional Group | Product Linkage | Product Class |

| Primary/Secondary Amine | R₂NH | -NH-CO-NH- | Substituted Urea |

| Water | H₂O | -NH-CO-NH- | Symmetrical Urea |

| Alcohol | ROH | -NH-CO-O- | Urethane (Carbamate) |

| Thiol | RSH | -NH-CO-S- | Thiocarbamate |

Mechanistic Investigations

Understanding the reaction mechanisms of this compound is key to controlling its reactivity and designing synthetic pathways. The proposed mechanisms are largely based on the fundamental chemistry of the isocyanate group.

The reactions of isocyanates with nucleophiles such as amines and alcohols are generally proposed to proceed through a stepwise pathway involving nucleophilic addition to the carbonyl carbon.

Reaction with Amines (Urea Formation): The reaction of an isocyanate with an amine is believed to involve the formation of a zwitterionic intermediate. researchgate.net The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to a transient intermediate with separated positive and negative charges. A subsequent proton transfer, which can be base-catalyzed, is often the rate-limiting step, resulting in the final neutral urea product. researchgate.net

Reaction with Water (Urea Formation): The reaction with water begins with the nucleophilic attack of the water molecule on the isocyanate carbon to form a carbamic acid. researchgate.net Carbamic acids are generally unstable and readily decompose, eliminating carbon dioxide to generate a primary amine. researchgate.netresearchgate.net This amine, being highly nucleophilic, then rapidly attacks a second molecule of the isocyanate to form a symmetrical urea.

In Situ Formation and Reaction: In some complex heterocyclic syntheses, an isocyanate moiety is not the starting material but is formed in situ as a reactive intermediate. nih.gov For instance, a proposed mechanism for the α-amination of certain pyridine (B92270) derivatives involves the formation of an unstable pyridinium (B92312) salt, which rearranges to generate an isocyanate derivative. nih.gov This intermediate is then trapped by other reactants in the mixture to build more complex molecular architectures. nih.gov This pathway highlights the potential for this compound to be generated transiently and participate in cascade or multicomponent reactions.

The table below outlines the key intermediates in common isocyanate reactions.

| Reaction | Nucleophile | Key Intermediate(s) | Final Product |

| Urea Formation | Amine | Zwitterionic Intermediate | Substituted Urea |

| Urea Formation | Water | Carbamic Acid, Amine | Symmetrical Urea |

| Urethane Formation | Alcohol | Zwitterionic Intermediate (postulated) | Urethane |

Influence of Catalysts and Reaction Conditions

The reactivity of the isocyanate group in this compound is significantly influenced by the presence of catalysts and the specific reaction conditions employed. These factors can alter reaction rates, influence selectivity between competing reaction pathways, and affect the properties of the final products. The principles governing these effects are broadly applicable to organic isocyanates, though the specific kinetics and outcomes are unique to the molecule's structure.

Influence of Catalysts

Catalysts are frequently used to accelerate the reactions of isocyanates with nucleophiles, such as alcohols, amines, and water. These catalysts typically function by activating either the isocyanate group or the nucleophilic co-reactant. The choice of catalyst can be critical in controlling the reaction, particularly in complex systems like polyurethane formation. google.com

Base Catalysis: Tertiary amines are common base catalysts for isocyanate reactions. They are thought to operate by forming a complex with the nucleophile (e.g., an alcohol), increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group.

Organometallic Catalysis: Organometallic compounds, particularly tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL), are highly effective for the isocyanate-hydroxyl reaction (urethane formation). researchgate.net The mechanism is believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. The metal center coordinates with the oxygen atoms of both reactants, orienting them favorably for reaction and increasing the electrophilicity of the isocyanate carbon.

Other Catalytic Systems: Other catalyst systems, such as quaternary ammonium (B1175870) salts, have been shown to be effective in promoting specific reactions like the cyclotrimerization of isocyanates to form isocyanurates. researchgate.net The catalytic activity for this particular reaction has been observed to decrease in the order: quaternary ammonium salt > organic acid salt > tertiary amine. researchgate.net In some specialized applications, iridium and palladium catalysts have been used to achieve direct amidation or C-H functionalization of imidazole rings in the presence of isocyanates, highlighting the diverse catalytic strategies that can be employed. acs.orgthieme-connect.com

The following table summarizes common catalyst types and their general mechanisms in isocyanate reactions.

| Catalyst Type | Example | General Mechanism of Action |

| Tertiary Amines | Triethylamine (TEA) | Activates the nucleophile (e.g., alcohol) by hydrogen bonding, increasing its nucleophilicity. |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Forms a complex with both the isocyanate and the alcohol, activating the isocyanate and orienting the reactants. researchgate.net |

| Quaternary Ammonium Salts | Tetrabutylammonium acetate (B1210297) | Highly effective for promoting the cyclotrimerization of isocyanates to form stable isocyanurate rings. researchgate.net |

Influence of Reaction Conditions

Reaction conditions, primarily temperature and solvent, play a pivotal role in dictating the course and rate of reactions involving this compound.

Temperature: Reaction rates generally increase with temperature. However, elevated temperatures can also promote undesirable side reactions. For instance, in polyurethane synthesis, the primary reaction between an isocyanate and an alcohol forms a urethane linkage. At higher temperatures (e.g., >120-140°C), this urethane group can react with another isocyanate molecule to form an allophanate (B1242929) linkage. researchgate.net This side reaction introduces branching into the polymer structure and can significantly alter the material's properties. researchgate.net Similarly, the reaction with water proceeds through an unstable carbamic acid intermediate which decarboxylates to an amine; this resulting amine can then react with another isocyanate to form a urea linkage. researchgate.net Temperature can influence the rates of all these competing reactions.

The table below illustrates the general effect of temperature on common isocyanate reaction pathways.

| Temperature Range | Primary Reaction Favored | Potential Side Reactions |

| Low to Moderate (e.g., 25-80°C) | Urethane Formation (with alcohols) | Minimal side reactions. |

| Elevated (e.g., >120°C) | Urethane Formation | Increased rate of Allophanate Formation, Biuret Formation (from ureas), and Cyclotrimerization. researchgate.net |

Solvent: The choice of solvent can affect reaction kinetics. Isocyanate reactions are often performed in polar aprotic solvents such as dioxane, toluene (B28343), or propylene (B89431) glycol methyl ether acetate (PMA). acs.orgmdpi.com The solvent can influence the solubility of reactants and catalysts and stabilize transition states, thereby affecting the reaction rate.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Imidazol 5 Yl Isocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 1-Methyl-1H-imidazol-5-yl isocyanate, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to confirm the integrity of the imidazole (B134444) core and the presence and connectivity of various substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer precise information about the structure of these compounds. The chemical shifts (δ) of the nuclei are highly sensitive to their electronic environment.

In a typical ¹H NMR spectrum of a 1-Methyl-1H-imidazol-5-yl derivative, the protons on the imidazole ring appear as distinct singlets or doublets in the aromatic region. The N-methyl group protons characteristically resonate as a sharp singlet in the upfield region. For instance, in the related compound 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the N-methyl protons appear as a singlet at 3.34 ppm, and the imidazole ring protons are observed at 7.48-7.43 ppm and 7.17 ppm nih.gov.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the isocyanate group (-NCO) is expected to have a chemical shift in the range of 120-130 ppm. The carbons of the imidazole ring will appear in the aromatic region, typically between 115 and 145 ppm, while the N-methyl carbon will be found significantly upfield. For example, in a derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the imidazole ring carbons were observed at δ 155.5, 142.1, and 116.4 ppm mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H2 (imidazole) | ~7.5 - 7.8 | ~135 - 140 |

| H4 (imidazole) | ~7.0 - 7.3 | ~125 - 130 |

| N-CH₃ | ~3.6 - 3.8 | ~33 - 36 |

Note: These are predicted values based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the imidazole ring protons (H2, H4) and their corresponding carbons (C2, C4), as well as a correlation between the N-methyl protons and the N-methyl carbon. This is crucial for assigning the correct signals to each position on the heterocyclic ring.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. While the H2 and H4 protons on the 1,5-disubstituted imidazole ring are separated by four bonds and may show very weak or no correlation, COSY is vital for determining the structure of more complex derivatives where substituents may have adjacent protons rsc.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of the compound and to gain structural insights through the analysis of its fragmentation patterns.

For this compound (C₅H₅N₃O), the calculated monoisotopic mass is 123.0433 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) nih.gov. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₅H₅N₃O by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ at m/z 124.0505) with the theoretically calculated value mdpi.com. This capability is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of selected ions, providing valuable information about the molecule's structure. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the target compound) is selected, fragmented by collision-induced dissociation, and the resulting product ions are analyzed uni-muenster.denih.gov.

The fragmentation of this compound would likely involve characteristic losses. A primary fragmentation pathway would be the loss of a carbon monoxide (CO) molecule from the isocyanate group to yield a nitrene radical cation. Other potential fragmentations include the cleavage of the imidazole ring. Analyzing these fragmentation patterns helps to piece together the structure of the parent molecule and confirm the identity of its core components.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (ion) | Predicted Identity | Notes |

|---|---|---|

| 124.0505 | [M+H]⁺ | Protonated molecular ion |

| 123.0433 | [M]⁺ | Molecular ion |

| 95.0481 | [M-CO]⁺ | Loss of carbon monoxide from the isocyanate group |

| 82.0556 | [C₄H₆N₂]⁺ | Fragment corresponding to 1-methylimidazole (B24206) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. This peak typically appears in the range of 2250–2280 cm⁻¹ researchgate.net. The presence of this intense band is a clear indicator of the isocyanate moiety.

Other vibrations provide information about the rest of the structure. C-H stretching vibrations from the aromatic imidazole ring and the aliphatic methyl group are expected in the 2900–3150 cm⁻¹ region. Vibrations associated with the imidazole ring, such as C=N and C-N stretching, typically occur in the fingerprint region between 1400 and 1600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150 - 3100 | C-H stretch | Imidazole ring |

| 3000 - 2900 | C-H stretch | N-CH₃ group |

| 2280 - 2250 | Asymmetric stretch (-N=C=O) | Isocyanate |

| 1600 - 1450 | C=N and C=C stretch | Imidazole ring |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms and calculate thermodynamic and kinetic parameters.

DFT simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of the most probable reaction pathways. For 1-Methyl-1H-imidazol-5-yl isocyanate, a key reaction of interest would be its interaction with nucleophiles, such as alcohols or amines, reacting with the isocyanate group.

Based on DFT studies of similar isocyanate reactions, the mechanism would likely proceed through a nucleophilic attack on the carbonyl carbon of the isocyanate group. The imidazole (B134444) ring, being an electron-donating group, would influence the electrophilicity of the isocyanate. Theoretical investigations on the synthesis of imidazolidinone derivatives have demonstrated the utility of DFT in elucidating nucleophilic cyclization reactions, highlighting the role of intermediates and transition states. For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677), DFT calculations showed that the reaction proceeds via two ammonia (B1221849) removal steps, with water acting as a catalyst to lower the activation barriers by facilitating proton transfer.

Furthermore, DFT has been used to study the cycloaddition reactions of isocyanates. For example, the reaction of aziridines with isocyanates has been shown to proceed smoothly in the presence of a nickel catalyst, leading to the formation of iminooxazolidine derivatives, which can then isomerize to imidazolidinones. Such studies provide a template for predicting the reactivity of this compound in similar chemical transformations.

A crucial aspect of reaction mechanism studies is the calculation of energy barriers (activation energies), which determine the kinetics of a reaction. Higher energy barriers correspond to slower reaction rates. DFT calculations can provide quantitative estimates of these barriers.

For this compound, the energy barrier for its reaction with a nucleophile would be influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the imidazole ring. Studies on related systems have shown that substituents on the imidazole ring can significantly affect reaction energetics. DFT investigations into the synthesis of 1,3-dimethyl-2-imidazolidinone revealed that without a catalyst, the activation barriers for ammonia removal were high (around 50 kcal/mol), but the presence of water lowered these barriers to approximately 30 kcal/mol. This underscores the potential for catalytic pathways to significantly influence the reactivity of isocyanates.

The table below presents hypothetical energy barrier data for the reaction of this compound with a generic nucleophile (NuH) under different conditions, based on typical values observed in DFT studies of similar reactions.

| Reaction Condition | Catalyst | Calculated Energy Barrier (kcal/mol) |

| Gas Phase | None | 35-45 |

| Aprotic Solvent | None | 30-40 |

| Protic Solvent | Solvent-assisted | 20-30 |

| Lewis Acid | Present | 15-25 |

Note: This table is illustrative and based on data from analogous systems. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking and Dynamics

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. These methods are central to drug discovery and design.

While specific molecular docking studies for this compound are not reported, the imidazole scaffold is a common motif in many biologically active molecules, and numerous docking studies have been performed on imidazole derivatives. rjptonline.orgresearchgate.netjbcpm.comresearchgate.netnih.govnih.gov These studies have explored the interactions of imidazole-containing compounds with a wide range of biological targets, including enzymes and receptors.

For this compound, molecular docking could be employed to investigate its potential as a covalent inhibitor. The highly reactive isocyanate group can form a covalent bond with nucleophilic residues (such as serine, cysteine, or lysine) in the active site of an enzyme. Docking simulations would predict the most favorable binding pose and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the imidazole ring and the protein that would position the isocyanate group for covalent modification.

Following docking, molecular dynamics simulations could be used to assess the stability of the predicted binding pose and to model the covalent bond formation process. MD simulations provide a dynamic picture of the protein-ligand complex, offering insights into conformational changes and the energetics of binding over time.

The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound against a generic protein kinase target.

| Protein Target | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | ATP-binding pocket | -8.5 | Asp165, Lys72, Val57 |

| Kinase B | Allosteric site | -7.2 | Met120, Phe198, Leu88 |

Note: This table is for illustrative purposes. Actual docking scores and interacting residues would depend on the specific protein target.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

QSAR studies on imidazole derivatives have been successfully used to develop models for a variety of biological activities, including antifungal, anticonvulsant, and anti-inflammatory properties. rjptonline.org These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the chemical features that are important for activity.

For this compound, a QSAR study could be conducted if a dataset of structurally related compounds with measured biological activity were available. The goal would be to develop a predictive model that could guide the design of new analogs with improved potency or other desired properties. The descriptors in such a model might include:

Electronic descriptors: Charges on the atoms of the isocyanate group and the imidazole ring, dipole moment.

Steric descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

Cheminformatics tools would be essential for managing the chemical data, calculating the molecular descriptors, and building and validating the QSAR models. These tools could also be used for virtual screening of compound libraries to identify other molecules with similar properties to this compound. The insights gained from QSAR and cheminformatics analyses can significantly accelerate the process of drug discovery and development by prioritizing the synthesis and testing of the most promising compounds. nih.govresearchgate.netnih.govresearchgate.net

Applications in Advanced Materials and Polymer Science

Use in Blocked Isocyanate Systems for Coatings and Polymers

Blocked isocyanates are compounds in which the highly reactive isocyanate group (-NCO) is reacted with a blocking agent to form a thermally reversible bond. google.com This renders the isocyanate temporarily inert, allowing for the formulation of stable, one-component (1K) systems that cure only upon heating. google.comlpultd.com The heat causes the blocking agent to dissociate, regenerating the free isocyanate to react with a co-reactant, such as a polyol, to form a cross-linked polyurethane network. lpultd.com

Imidazole (B134444) derivatives are recognized as effective blocking agents for isocyanates, offering advantages such as low toxicity, which is beneficial for creating more environmentally friendly coating processes with reduced volatile organic compounds (VOCs). mdpi.com The imidazole moiety within 1-Methyl-1H-imidazol-5-yl isocyanate could potentially participate in such blocking/deblocking chemistry, or the isocyanate group itself could be blocked by a separate imidazole-based agent.

The deblocking temperature and curing kinetics are critical parameters for blocked isocyanate systems, dictating the processing conditions and final properties of the material. For imidazole-blocked isocyanates, these characteristics are significantly influenced by the chemical structure of the imidazole derivative. mdpi.com

Deblocking Behavior: The dissociation of the blocking agent is closely tied to the structure of substituents on the imidazole ring. researchgate.net Research on various imidazole derivatives has shown that bulkier alkyl groups can increase steric hindrance, facilitating the dissociation of the blocking agent and exposing more free isocyanate groups at lower temperatures. mdpi.comresearchgate.net The deblocking process and the regeneration of free isocyanate groups can be monitored in real-time using techniques like Fourier-transform infrared spectroscopy (FT-IR). mdpi.comresearchgate.net Computational methods, such as density functional theory (DFT) simulations, are also employed to predict the activation energy required for deblocking and the bond dissociation energy. mdpi.comresearchgate.net

Curing Kinetics: The kinetics of the curing reaction, where the regenerated isocyanate reacts with a polyol or other active hydrogen compounds, can be studied using methods like non-isothermal differential scanning calorimetry (DSC). mdpi.comresearchgate.net Such studies allow for the determination of kinetic parameters like the activation energy, which provides a theoretical basis for optimizing the curing process. mdpi.comresearchgate.net For imidazole-based blocked isocyanates used in automotive clearcoats, the thermal curing dynamics have been elucidated by measuring the real-time storage modulus with a rotational rheometer. mdpi.com The curing reaction for polyurethane systems can sometimes be complex, exhibiting different reaction orders at different stages of conversion, which may be attributed to autocatalytic effects. mdpi.comresearchgate.net

Table 1: Deblocking Temperature Ranges for Common Blocking Agents

| Blocking Agent | Deblocking Range (°C) |

|---|---|

| Diethyl malonate (DEM) | 100-120 |

| Dimethyl pyrazole (B372694) (DMP) | 110-120 |

| Methylethyl ketoxime (MEKO) | 140-160 |

| ε-Caprolactam (ε-CAP) | 160-180 |

This table presents typical deblocking temperatures for various agents used to create blocked isocyanate systems. lpultd.com

The properties of the final polymer are directly linked to the structure of the isocyanate and the cross-linking chemistry.

Thermal Stability: The thermal stability of polyurethanes derived from blocked isocyanates can be assessed using thermogravimetric analysis (TGA). For instance, polyurethanes formed after the deblocking of a pyrazole-blocked toluene (B28343) diisocyanate were found to be stable up to 200-240 °C. mdpi.com The incorporation of imidazole derivatives has been noted to potentially improve the thermal stability of cross-linked coatings through additional imidization reactions. mdpi.com

Mechanical Properties: The mechanical properties of polymers derived from isocyanates are heavily influenced by the degree of crosslinking and intermolecular hydrogen bonding. researchgate.net In polyurethane coatings, the chemical structure of the imidazole derivatives used as blocking agents affects the surface hardness of the cured layer, which can be evaluated by nanoindentation tests. mdpi.comresearchgate.net For polyurea systems, an increased isocyanate content can lead to higher yield stress and decreased failure strain, as the multifunctional hard segment domains act as physical cross-links and reinforcing fillers. researchgate.net The extensive hydrogen bonding within these hard domains contributes to high mechanical toughness. researchgate.net Poly(hydroxyurethane)s, which can be synthesized without isocyanates, are noted for their outstanding adhesion properties due to the presence of hydroxyl groups. researchgate.net

Table 2: Factors Influencing Polymer Properties

| Property | Influencing Factors | Analytical Technique |

|---|---|---|

| Thermal Stability | Crosslink density, chemical structure of monomers | Thermogravimetric Analysis (TGA) |

| Curing Dynamics | Blocking agent structure, temperature | Rotational Rheometer, DSC |

| Surface Hardness | Structure of blocking agent, cure temperature | Nanoindentation |

| Mechanical Strength | Isocyanate content, hydrogen bonding, crosslinking | Dynamometer, DMA |

This table summarizes key factors that influence the final properties of polymers derived from isocyanate-based systems and the techniques used for their characterization. mdpi.commdpi.comresearchgate.net

Role in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.orgresearchgate.net They are often synthesized through the reaction of a dianhydride with a diamine. researchgate.net However, isocyanate-based routes to polyimide synthesis also exist.

For example, polyimide foams (PIFs) have been synthesized via in situ polymerization using a polyisocyanate (like poly((phenyl isocyanate)-co-formaldehyde), PAPI) and a dianhydride (like pyromellitic dianhydride, PMDA). rsc.orgresearchgate.net In this process, the isocyanate groups react to form intermediates that subsequently lead to the imide structure, often with the release of carbon dioxide that acts as a blowing agent to create the foam structure.

Given its isocyanate functionality, this compound could potentially serve as a monomer or co-monomer in such isocyanate-based polyimide syntheses. The incorporation of the 1-methyl-1H-imidazolyl group into the polyimide backbone could impart unique characteristics, such as altered solubility, modified thermal properties, or specific catalytic activity, opening avenues for the creation of novel high-performance materials. The synthesis of polyimides containing specific functional side groups is a known strategy to tailor properties for applications like liquid crystal alignment layers. researchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Biologically Active Molecules

The 1-methyl-1H-imidazole core of 1-Methyl-1H-imidazol-5-yl isocyanate serves as a fundamental scaffold for the generation of biologically active molecules. The imidazole (B134444) ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions.

Precursors to Imidazole-Containing Pharmaceuticals

The imidazole ring is a key component of many natural products and synthetic drugs. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govsemanticscholar.org this compound can serve as a crucial precursor for introducing the 1-methyl-1H-imidazol-5-yl moiety into a target molecule. The isocyanate functionality allows for covalent linkage to other molecular fragments, thereby enabling the construction of novel imidazole-containing pharmaceutical agents. The synthesis of such compounds often leverages the reactivity of the isocyanate group to form stable bonds, creating a diverse library of potential drug candidates.

Synthesis of Imidazole-Based Drugs and Drug Candidates

The primary utility of this compound in the synthesis of drug candidates lies in its reaction with primary and secondary amines to form substituted ureas. nih.gov Urea (B33335) derivatives are a significant class of compounds in modern drug discovery, known for their ability to form strong hydrogen bonds with biological targets. nih.gov This interaction is often critical for achieving high binding affinity and specificity.

By reacting this compound with a variety of amine-containing molecules, a wide range of urea derivatives can be synthesized. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent on the amine, which can lead to the identification of potent and selective drug candidates.

Design of Specific Biological Probes and Ligands

The versatility of this compound extends to the design of specialized molecules for studying biological systems, such as biological probes and receptor ligands.

Targeting Specific Receptors (e.g., 5-HT7 serotonin (B10506) receptor)

The 5-HT7 serotonin receptor is a G-protein coupled receptor implicated in various central nervous system disorders, making it an attractive target for drug development. nih.govnih.gov Dual 5-HT1A and 5-HT7 receptor ligands have shown potential as treatments for conditions like anxiety and cognitive impairments. nih.govnih.gov The development of selective ligands is crucial for understanding the receptor's function and for therapeutic intervention.

While direct synthesis of 5-HT7 receptor ligands using this compound is not extensively documented, the imidazole moiety is a known component in some serotonergic ligands. The isocyanate could be utilized to synthesize urea-based derivatives that mimic the pharmacophoric features of known 5-HT7 receptor ligands. For instance, by coupling the isocyanate with an appropriate amine-containing fragment that targets a specific binding pocket of the receptor, novel ligands could be generated.

Enzyme Inhibition Studies (e.g., Glutaminyl Cyclase, ERK1/2)

Glutaminyl Cyclase (QC)

Glutaminyl Cyclase is an enzyme involved in the post-translational modification of peptides and has been identified as a therapeutic target for Alzheimer's disease. nih.govnih.gov Imidazole derivatives have been investigated as potent inhibitors of QC. nih.gov Although studies have utilized related compounds like 1-(3-isothiocyanatopropyl)-5-methyl-1H-imidazole, the isocyanate analogue offers a direct route to urea-based inhibitors. The 1-methyl-1H-imidazol-5-yl group can act as a zinc-binding motif within the enzyme's active site, a key interaction for potent inhibition.

| Compound Class | Target Enzyme | Key Moieties |

| Imidazole Derivatives | Glutaminyl Cyclase | Imidazole, Urea/Thiourea |

This table illustrates the general classes of compounds and their targets, where derivatives of this compound could be applied.

Extracellular Signal-Regulated Kinase (ERK1/2)

The ERK1/2 signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net Consequently, ERK1/2 inhibitors are being actively pursued as anticancer agents. nih.govnih.gov Aromatic urea-imidazole salt derivatives have recently been discovered as potent ERK1/2 inhibitors. researchgate.netacs.org this compound provides a direct and efficient way to synthesize such urea derivatives. By reacting it with various anilines or other aromatic amines, a library of potential ERK1/2 inhibitors can be generated and screened for activity.

| Inhibitor Class | Target | Reported Activity |

| Aromatic Urea-Imidazole Salts | ERK1/2 | Potent inhibition of cancer cell proliferation |

| Diaryl Ureas (e.g., Sorafenib analogs) | Multiple Kinases (including Raf/MEK/ERK pathway) | Antiproliferative activity |

This table summarizes the activity of compound classes that can be synthesized using isocyanate precursors. asianpubs.org

Development of Diagnostic Agents

The development of diagnostic agents, particularly for in vivo imaging techniques like Positron Emission Tomography (PET), is another area where this compound could find application. PET imaging relies on the use of radiolabeled molecules that can selectively bind to a biological target of interest.

While there are no specific reports on the use of this compound for creating diagnostic agents, its structure lends itself to such applications. The imidazole ring is present in some hypoxia imaging agents. nih.gov The isocyanate group allows for the straightforward attachment of the 1-methyl-1H-imidazol-5-yl moiety to a targeting vector or a chelating agent for a radionuclide. For example, it could be reacted with an amine-functionalized molecule that has a high affinity for a specific receptor or enzyme. Subsequent radiolabeling of the resulting conjugate would yield a potential PET tracer. The development of such agents would require careful selection of the targeting moiety to ensure high specificity and favorable pharmacokinetic properties.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of novel synthetic strategies for 1-Methyl-1H-imidazol-5-yl isocyanate is a key area of future research, aiming to improve reaction efficiency, increase selectivity, and enhance safety. Traditional methods for isocyanate synthesis often involve hazardous reagents like phosgene (B1210022), prompting a shift towards safer and more efficient alternatives. rsc.orguniversiteitleiden.nl

Future approaches are likely to focus on:

Catalytic Carbonylation Reactions: Research into the catalytic reductive carbonylation of corresponding nitro or amino precursors of 1-methyl-1H-imidazole offers a promising phosgene-free route. universiteitleiden.nl The development of highly active and selective catalyst systems, potentially involving palladium or other transition metals, will be crucial for optimizing yields and minimizing byproducts.

Rearrangement Reactions: Further investigation into thermal or photochemical methods like the Curtius rearrangement, starting from carboxylic azides derived from 1-methyl-1H-imidazole-5-carboxylic acid, could provide a scalable and safer synthetic pathway. libretexts.org

The goal is to develop robust and scalable methods that provide high yields of the target isocyanate with excellent purity, avoiding the harsh conditions and toxic reagents associated with classical methods.

Exploration of New Reactivity Pathways and Transformations

While the primary reactivity of the isocyanate group involves nucleophilic addition, future research will delve into more complex and novel transformations of this compound. The presence of the imidazole (B134444) ring offers unique opportunities for intramolecular reactions and the construction of novel heterocyclic scaffolds.

Key areas of exploration include:

Cycloaddition Reactions: Investigating the participation of the isocyanate group in [2+2], [3+2], and [4+2] cycloaddition reactions could lead to the synthesis of diverse and complex fused heterocyclic systems. The imidazole ring itself can influence the regioselectivity and stereoselectivity of these transformations.

Tandem Reactions: Designing one-pot tandem reactions where this compound acts as a key intermediate is a growing area of interest. For example, an initial nucleophilic addition could be followed by an intramolecular cyclization triggered by a functional group on the nucleophile or the imidazole ring, providing rapid access to complex molecules.

Carbamoylation Chemistry: The use of N-carbamoylimidazole derivatives as safe and stable alternatives to highly reactive isocyanates is an established concept. nih.gov Future work could explore the reactivity of this compound in generating novel carbamoylating agents, which can then be used to modify biomolecules or synthesize libraries of ureas, carbamates, and thiocarbamates with potential biological activity. nih.gov

These investigations will expand the synthetic utility of this compound beyond a simple building block, establishing it as a versatile reagent for constructing diverse molecular architectures.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide deep insights into its reactivity, guide the design of new synthetic pathways, and predict the properties of its derivatives.

Emerging trends in this area involve:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) studies can be employed to elucidate the mechanisms of existing and novel synthetic routes. researchgate.netasianpubs.org This understanding allows for the rational design of catalysts with enhanced activity and selectivity for the synthesis of the target isocyanate and its derivatives.

Predictive Structure-Activity Relationships (SAR): For derivatives of this compound, molecular docking and molecular dynamics simulations can predict their binding affinity and interaction with biological targets like enzymes or receptors. asianpubs.orgnih.gov These in-silico methods can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources. nih.gov

ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. nih.gov Applying these models to virtual libraries of derivatives can help identify candidates with favorable drug-like properties early in the discovery process.

The table below summarizes the application of various computational modeling techniques in the context of this compound research.

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Synthetic Pathway Design | Reaction energies, transition state geometries, catalyst optimization |

| Molecular Docking | Drug Discovery | Binding modes, binding affinity, virtual screening of derivatives |

| Molecular Dynamics (MD) | Biological Interactions | Stability of ligand-protein complexes, conformational changes |

| ADME/Tox Modeling | Pharmacokinetics | Absorption, distribution, metabolism, excretion, and toxicity profiles |

Integration with High-Throughput Screening for Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds against specific biological targets. ctppc.orgnih.gov this compound is an ideal starting material for generating diverse chemical libraries suitable for HTS campaigns.

The integration process involves several key steps:

Library Synthesis: The high reactivity of the isocyanate functional group allows for the straightforward synthesis of large libraries of derivatives. By reacting this compound with a diverse set of amines, alcohols, or thiols, libraries of ureas, carbamates, and thiocarbamates can be rapidly assembled using automated, parallel synthesis techniques.

Assay Development and Miniaturization: The synthesized libraries can be screened against a wide range of biological targets, including enzymes and receptors, using miniaturized assays in 384-well or 1536-well plate formats. nih.gov This automation allows for the testing of thousands of compounds per day. ctppc.org

Hit Identification and Validation: HTS campaigns aim to identify "hits"—compounds that exhibit a desired biological activity. ctppc.org These initial hits, derived from the this compound scaffold, would then undergo further validation and optimization to develop lead compounds for potential therapeutic applications. Imidazole-based compounds have already shown promise as inhibitors of various enzymes, making this scaffold particularly attractive for drug discovery. nih.govmdpi.com

This approach systematically explores the chemical space around the 1-methyl-imidazole core, maximizing the potential for discovering novel bioactive molecules.

Investigation of Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmental responsibility in the chemical industry, future research on this compound will increasingly focus on sustainable and green chemistry principles. patsnap.com The primary goal is to develop synthetic processes that reduce or eliminate the use and generation of hazardous substances. patsnap.comresearchgate.net

Key areas for green chemistry innovation include:

Phosgene-Free Synthesis: The most significant green advancement is the move away from phosgene in isocyanate production. rsc.orgresearchgate.net Research will continue to optimize phosgene-free routes, such as the thermal cracking of carbamates or the catalytic carbonylation of aminoimidazoles, which involve less hazardous reagents and produce fewer toxic byproducts. universiteitleiden.nlresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or super-critical CO2, is a central theme in green chemistry. researchgate.net Future syntheses of the imidazole precursor and the final isocyanate will aim to replace traditional volatile organic compounds (VOCs). Additionally, the development of recyclable heterogeneous catalysts can simplify product purification and minimize waste.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.org

The following table compares traditional and emerging green approaches for the synthesis of isocyanates.

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Reagents | Phosgene (highly toxic) | Carbon monoxide, CO2, carboxylic azides (less hazardous) rsc.orglibretexts.org |

| Solvents | Volatile organic compounds (e.g., toluene) | Water, supercritical fluids, ionic liquids researchgate.net |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous or biocatalysts |

| Energy | Conventional heating (long reaction times) | Microwave irradiation, ultrasound (shorter reaction times) beilstein-journals.org |

| Byproducts | Corrosive HCl, significant waste | Water, nitrogen gas, recyclable alcohols universiteitleiden.nl |

By embracing these green chemistry principles, the synthesis of this compound can become more environmentally friendly, safer, and economically viable.

Q & A

Q. How is 1-Methyl-1H-imidazol-5-yl isocyanate synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves reacting a precursor amine with phosgene or a phosgene equivalent under controlled conditions. For example, in related imidazole-isocyanate syntheses, the isocyanate group is introduced via reaction with triphosgene in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. The reaction progress is monitored by TLC, and purification is achieved through recrystallization or column chromatography using silica gel (200–250 mesh) with ethyl acetate/hexane or chloroform/methanol solvent systems .

Q. What analytical techniques are used to confirm the structure of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : - and -NMR in DMSO- to resolve imidazole ring protons (δ 7.75 ppm) and isocyanate-related carbons (e.g., δ 166.83 ppm for carbonyl groups) .

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+1] at m/z 419.3) .

- Elemental Analysis : To validate empirical formulas (e.g., CHNO) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or reaction yields during synthesis?

Methodological Answer:

- Repeat Experiments : Ensure consistency in anhydrous conditions and reagent purity.

- Computational Validation : Use software like SHELX for crystallographic refinement or Gaussian for NMR chemical shift predictions to cross-validate experimental data .

- Sensitivity Analysis : For reaction optimization, vary parameters (temperature, solvent polarity) and apply Design of Experiments (DoE) to identify critical factors .

Q. What are the decomposition pathways of this compound under thermal or oxidative conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 25–300°C to identify decomposition onset.

- Kinetic Modeling : Use mechanisms adapted from methyl isocyanate combustion studies (e.g., radical-mediated pathways involving •NCO intermediates) .

- GC-MS : Track volatile byproducts (e.g., CO, methylamine) under pyrolysis conditions .

Q. How to design experiments to study the reactivity of this compound with nucleophiles?

Methodological Answer:

- Substrate Screening : React with amines (e.g., aniline), alcohols, or thiols in THF or DMF at 25–60°C.

- Kinetic Profiling : Use stopped-flow spectroscopy or in-situ IR to monitor isocyanate consumption.

- Byproduct Analysis : Employ LC-MS to identify urea or carbamate derivatives, referencing protocols for benzimidazole-thiazole hybrids .

Q. What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the imidazole ring.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. acetonitrile).

- SHELX Refinement : For crystallographic studies, refine X-ray data with SHELXL to resolve bond angles and torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.